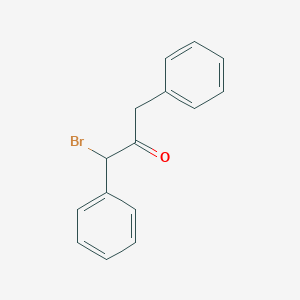

1-Bromo-1,3-diphénylpropan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H13BrO. It is a halogenated ketone, characterized by the presence of a bromine atom and two phenyl groups attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Applications De Recherche Scientifique

1-Bromo-1,3-diphenylpropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of potential therapeutic agents.

Mécanisme D'action

Mode of Action

1-Bromo-1,3-diphenylpropan-2-one is known to undergo conversion into 1-phenylindan-2-one . This suggests that the compound may interact with its targets through a process of halogen exchange, leading to structural changes that could affect the function of the target molecules .

Result of Action

Given its conversion into 1-phenylindan-2-one, it’s possible that the compound could induce structural changes in its targets, potentially altering their function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-1,3-diphenylpropan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,3-diphenylpropan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position of the carbonyl group.

Industrial Production Methods

In an industrial setting, the production of 1-bromo-1,3-diphenylpropan-2-one may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Cyclization: The compound can undergo intramolecular cyclization to form cyclic structures, such as 1-phenylindan-2-one.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often requiring elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Products include 1-hydroxy-1,3-diphenylpropan-2-one or 1-amino-1,3-diphenylpropan-2-one.

Reduction: The major product is 1-bromo-1,3-diphenylpropan-2-ol.

Cyclization: The primary product is 1-phenylindan-2-one.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-2,2-dimethylpropane: A halogenated alkane with a similar bromine atom but different structural features.

1,3-Diphenylpropan-2-one: The non-brominated analog of 1-bromo-1,3-diphenylpropan-2-one.

2,3-Dibromo-1,3-diphenylpropan-1-one: A compound with two bromine atoms and a similar backbone.

Uniqueness

1-Bromo-1,3-diphenylpropan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both bromine and phenyl groups enhances its versatility in synthetic applications, making it a valuable intermediate in organic synthesis.

Activité Biologique

1-Bromo-1,3-diphenylpropan-2-one (C15H13BrO) is a halogenated ketone that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure allows for various biological activities and applications, particularly as an intermediate in the synthesis of more complex organic molecules. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 1-Bromo-1,3-diphenylpropan-2-one features a bromine atom attached to a carbonyl group within a propanone framework, flanked by two phenyl groups. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of 1-bromo-1,3-diphenylpropan-2-one can be attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances electrophilicity, facilitating nucleophilic attack by biological molecules such as proteins or nucleic acids. This interaction may lead to inhibition or modulation of specific biological pathways.

Biological Activity Overview

Research indicates that 1-bromo-1,3-diphenylpropan-2-one exhibits several biological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which could be beneficial in therapeutic applications.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 1-bromo-1,3-diphenylpropan-2-one demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 100 |

These results indicate a promising potential for use in developing antimicrobial agents.

Anticancer Activity

In vitro studies evaluated the anticancer effects on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

| 100 | 20 |

The mechanism was linked to the induction of oxidative stress leading to apoptosis, as confirmed by flow cytometry analysis.

Enzyme Inhibition

Research on enzyme inhibition revealed that 1-bromo-1,3-diphenylpropan-2-one effectively inhibited acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases:

| Concentration (µM) | AChE Activity (%) |

|---|---|

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

This suggests potential applications in treating conditions like Alzheimer’s disease.

Propriétés

IUPAC Name |

1-bromo-1,3-diphenylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNUMHGLTDTBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.